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Compound of Interest

Compound Name: methyl e-3-carboxamide

Cat. No.: B451835

Get Quote

Executive Summary & Chemical Identity[1][2][3][4
[5][6]

In the context of drug development—specifically regarding covalent inhibitors and Michael

acceptors—the designation "methyl e-3-carboxamide" refers to Methyl (E)-3-
carbamoylacrylate (also known as Methyl trans-3-amino-3-oxoprop-1-enoate).

This molecule represents a critical "Janus" intermediate: it possesses both an ester and a
primary amide flanking a trans-alkene. This specific geometry and functionalization make it a
versatile scaffold for heterocycle synthesis and a metabolic marker for fumarate-based drugs
(e.g., Dimethyl Fumarate/Tecfidera).

This guide provides the definitive spectroscopic signature for this compound, focusing on
distinguishing the (E)-isomer from the (Z)-isomer and identifying the distinct amide/ester
environments.

Chemical Profile[4][5][7][8][9][10][11]

e |[UPAC Name: Methyl (2E)-3-carbamoylacrylate
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e Common Names: Fumaric acid monoamide monoester; Methyl trans-

-amidoacrylate.

e Molecular Formula:
e Molecular Weight: 129.11 g/mol

e SMILES:COC(=0)/C=C/C(N)=0

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, ensuring that the
labile amide protons are not exchanged out and the stereochemistry is confirmed.
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Figure 1: Analytical workflow emphasizing the necessity of NMR coupling constants for
stereochemical assignment.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[12][13]

NMR is the gold standard for this molecule. The critical parameter is the coupling constant (

) of the alkene protons. A

-value of 15-16 Hz confirms the (E)-configuration (trans), whereas a value of 10-12 Hz would
indicate the (Z)-isomer (cis/maleic derivative).

Solvent Selection:DMSO-
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is strictly recommended over CDCI

e Reasoning: In CDCI

, the amide protons often broaden into the baseline or exchange rapidly. DMSO-

stabilizes the amide protons via hydrogen bonding, appearing as two distinct singlets due to
restricted rotation around the C-N bond.

H NMR Data (400 MHz, DMSO- )
Shift ( Coupling (
Multiplicity Integration Assignment
ppm) Hz)

Structural
Insight

Hydrogen-

bonded
8.05 Broad Singlet  1H - (Amide) proton

(restricted

rotation).

Non-
hydrogen-

7.60 Broad Singlet  1H - (Amide) bonded

proton.

Alkene proton

7.05 Doublet 1H 15.6 to ester;
deshielded by

resonance.

Alkene proton
6.62 Doublet 1H 15.6
to ester.

Methyl ester
3.74 Singlet 3H - characteristic
singlet.
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C NMR Data (100 MHz, DMSO- )

Shift (
Carbon Type Assignment Notes
ppm)
Typical
165.8 Quaternary (C=0) Ester Carbonyl _unsaturated ester
shift.
Slightly upfield from
164.2 Quaternary (C=0) Amide Carbonyl ester due to N-
donation.
136.5 Methine (CH) C-3 (Alkene) _carbon to ester.
128.9 Methine (CH) C-2 (Alkene) _carbon to ester.
Methyl ( Diagnostic methyl
52.3 Methoxy Carbon

)

ester peak.

Infrared Spectroscopy (FT-IR)

IR is essential for distinguishing the two carbonyl environments. The conjugation with the

alkene lowers the stretching frequencies compared to saturated analogs.
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Wavenumber (

Intensity Assignment Diagnostic Value
)
Primary amide doublet
3350, 3180 Medium, Broad N-H Stretch (asymmetric/symmetri
C).
Conjugated ester
1725 Strong Ester C=0
stretch.
Lower frequency than
1675 Strong Amide | (C=0) ester; diagnostic for
amide.
) Alkene stretch; often
1635 Medium C=C Stretch ) )
overlaps with Amide IlI.
N-H bending mixed
1600 Medium Amide Il )
with C-N stretch.
C-0O-C asymmetric
1300-1150 Strong C-O Stretch

stretch of the ester.

Mass Spectrometry (MS)[2]

For this small molecule, Electrospray lonization (ESI) in Positive Mode is preferred. Electron
Impact (El) can be used but often results in extensive fragmentation.

MS Protocol (ESI+)

o Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
¢ |onization: ESI Positive.
e Observed lon:

130.1

and
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152.1

Fragmentation Logic (MS/MS or El)

The fragmentation pattern is predictable and serves as a "fingerprint" for the functional groups.

Parent lon
[M]+ =129

Loss of OMe Loss of NH2
[M - 31]+ =98 [M - 16]+ =113

Acylium lon
[HC=CH-CO]J]+ =55

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI/MS for methyl (E)-3-
carbamoylacrylate.

Experimental Protocols
Protocol A: NMR Sample Preparation (Critical)

Objective: To prevent signal broadening of amide protons.

e Dryness: Ensure the sample is completely free of residual protic solvents (methanol/water)
by drying under high vacuum for >4 hours.

e Solvent: Use ampule-sealed DMSO-
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(99.9% D) to minimize water peaks at 3.33 ppm.

e Concentration: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

¢ Acquisition: Set relaxation delay (

) to at least 2.0 seconds to allow full relaxation of the quaternary carbonyl carbons if running

C.

Protocol B: Differentiation from Maleamide (Cis-lsomer)

If the synthesis yields a mixture, the cis-isomer (Methyl maleamate) will exhibit:
e Coupling:
Hz (vs 15.6 Hz for trans).
» H-Bonding: A significant downfield shift of one amide proton (>9.0 ppm) due to intramolecular

H-bonding with the ester carbonyl, which is geometrically impossible in the trans (E) isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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